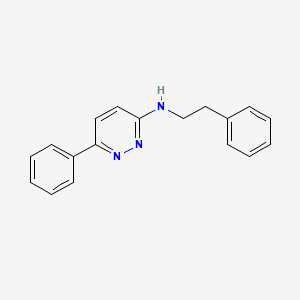

6-phenyl-N-(2-phenylethyl)pyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-N-(2-phenylethyl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-3-7-15(8-4-1)13-14-19-18-12-11-17(20-21-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVDHINYRROUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Phenyl N 2 Phenylethyl Pyridazin 3 Amine and Its Derivatives

Regioselective Functionalization and Derivatization Strategies of the 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine Core

Amination and Alkylation Reactions on the Pyridazine (B1198779) Ring

The introduction of the key N-(2-phenylethyl)amine side chain onto the 6-phenylpyridazine core is a critical step in the synthesis of the title compound. This is typically achieved through nucleophilic substitution reactions on an activated pyridazine ring. A common precursor is 3-chloro-6-phenylpyridazine (B182944), which can be synthesized from 3,6-dichloropyridazine (B152260) via a selective Suzuki cross-coupling reaction. rsc.org

The primary method for installing the amine group is through direct amination. This involves the reaction of 3-chloro-6-phenylpyridazine with phenylethylamine. The reactivity of the chloro-substituent is enhanced by the electron-deficient nature of the pyridazine ring. researchgate.net In some cases, catalyst-free amination can be achieved, though palladium-catalyzed C-N bond forming reactions (Buchwald-Hartwig amination) offer a more general and efficient route, particularly for less reactive amines or sterically hindered substrates. researchgate.netnih.gov

Alternatively, the synthesis can proceed through an initial amination of 3,6-dichloropyridazine to form 3-amino-6-chloropyridazine (B20888), followed by a Suzuki coupling to introduce the phenyl group at the 6-position. rsc.org

Alkylation reactions are also pivotal, particularly for creating derivatives. The selective N(2)-alkylation of 3-amino-6-arylpyridazines is a well-established method for introducing various side chains. researchgate.net While direct alkylation of 3-amino-6-phenylpyridazine can occur on the exocyclic nitrogen, the ring nitrogen (N2) is often more nucleophilic, leading to the formation of pyridazin-1-yl intermediates. Microwave-enhanced protocols have been shown to be highly efficient for the selective N(2)-alkylation of 3-amino-6-arylpyridazines with various alkyl halides, significantly reducing reaction times and improving yields. rsc.orgresearchgate.net

Table 1: Representative Amination and Alkylation Reactions for Pyridazine Core Synthesis

| Precursor | Reagent | Reaction Type | Product | Notes |

|---|---|---|---|---|

| 3-Chloro-6-phenylpyridazine | Phenylethylamine | Nucleophilic Aromatic Substitution (Amination) | This compound | Direct installation of the side chain. |

| 3-Amino-6-phenylpyridazine | Alkyl Halide (e.g., Ethyl 4-bromobutyrate) | N-Alkylation | N(2)-alkylated 3-imino-6-phenylpyridazine derivative | Selective alkylation on the ring nitrogen is often preferred. researchgate.net |

Introduction of Diverse Substituents on Phenyl and Phenylethyl Moieties

The generation of analogs of this compound with varied substituents on the aromatic rings is crucial for structure-activity relationship (SAR) studies. nih.gov These modifications are typically achieved by using appropriately substituted starting materials rather than by direct functionalization of the final compound.

Substitution on the Phenyl Moiety: The most versatile method for introducing a wide array of substituents on the C6-phenyl ring is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the coupling of a halogenated pyridazine, such as 3-amino-6-chloropyridazine, with a diverse range of commercially available or readily synthesized arylboronic acids. rsc.org This strategy enables the introduction of various electron-donating or electron-withdrawing groups at different positions on the phenyl ring.

Substitution on the Phenylethyl Moiety: To introduce substituents on the phenylethyl side chain, the most straightforward approach is to utilize a substituted phenylethylamine during the initial amination step. A variety of substituted phenylethylamines are commercially available or can be synthesized through standard organic chemistry methods, allowing for systematic variation of the substituents on this part of the molecule.

Table 2: Strategies for Introducing Substituents

| Moiety to be Substituted | Synthetic Strategy | Key Reagents/Precursors |

|---|---|---|

| Phenyl group at C6 | Suzuki-Miyaura Cross-Coupling | 3-Amino-6-chloropyridazine + Substituted Phenylboronic Acid |

Reaction Mechanisms and Kinetic Studies in the Synthesis of this compound Analogs

The synthesis of the pyridazine core often relies on cycloaddition reactions. One powerful method for forming 6-aryl-pyridazin-3-amines involves an inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. In this mechanism, an electron-deficient diene, such as a 1,2,3-triazine (B1214393) or a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile, like an ynamine or alkyne. organic-chemistry.orgrsc.org The reaction is highly regioselective and proceeds through a concerted [4+2] cycloaddition, followed by the elimination of a stable molecule like dinitrogen (N₂), leading to the aromatic pyridazine ring. rsc.org Theoretical calculations using DFT methods have been employed to analyze the reaction pathway and support the proposed mechanism, highlighting the importance of Frontier Molecular Orbital (FMO) interactions in determining the regioselectivity. rsc.org

The amination of 3-chloro-6-phenylpyridazine with phenylethylamine typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyridazine ring activate the halogenated carbon for nucleophilic attack. The reaction involves the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group to restore aromaticity. In some cases, particularly with strong amide bases, an elimination-addition mechanism involving a heteroaryne intermediate could be possible, though the SNAr pathway is more common for aminations with neutral amines. wur.nl

The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridazine, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net

Kinetic studies for the synthesis of specific this compound analogs are not widely reported. However, general principles indicate that the rates of SNAr reactions are influenced by the electronic nature of the pyridazine ring and the nucleophilicity of the amine. For Suzuki couplings, factors such as the choice of palladium catalyst, ligand, base, and solvent significantly impact reaction kinetics and efficiency. rsc.org

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing the synthesis of this compound and its analogs is essential for practical applications. Several factors can be fine-tuned to maximize yields and improve reaction efficiency.

For Cycloaddition Reactions: In aza-Diels-Alder reactions, temperature and steric effects have been shown to significantly influence product selectivity and yield. organic-chemistry.org Optimization studies have identified specific solvents and temperature ranges that favor the desired pyridazine product over potential side products. rsc.org The choice of a metal-free protocol can also offer a more sustainable and cost-effective alternative to some metal-catalyzed methods. organic-chemistry.org

For Cross-Coupling and Amination Reactions: The efficiency of Suzuki-Miyaura cross-coupling is highly dependent on the reaction conditions. Key parameters for optimization include:

Catalyst and Ligand: While various palladium sources can be used, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands often give the best results.

Base and Solvent: The combination of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) must be carefully selected to ensure high yields.

Microwave Irradiation: The use of microwave heating has proven to be a powerful tool for accelerating these reactions. rsc.org It dramatically reduces reaction times from hours to minutes and often leads to higher isolated yields compared to conventional heating. researchgate.net For example, the amination of 3,6-dichloropyridazine with ammonium (B1175870) hydroxide (B78521) can be completed in 30 minutes at 120°C under microwave irradiation to yield 3-amino-6-chloropyridazine in 87% yield. rsc.org Similarly, Suzuki couplings can be completed in 10 minutes. rsc.org

For N-Alkylation Reactions: Selective N(2)-alkylation of 3-amino-6-arylpyridazines can also be significantly enhanced using microwave irradiation. Reactions that might otherwise require prolonged heating can be completed in as little as 15 minutes at 80°C, providing the desired products in excellent yields (often >90%). researchgate.net

Table 3: Optimization of Reaction Conditions for Pyridazine Synthesis

| Reaction Step | Parameter for Optimization | Typical Conditions / Improvements |

|---|---|---|

| Suzuki Coupling | Reaction Time/Temperature | Microwave irradiation (e.g., 10 min at 120-150°C) vs. conventional heating (hours). rsc.org |

| Catalyst/Base | Pd(PPh₃)₄, Pd(OAc)₂ with appropriate ligands; K₂CO₃, Na₂CO₃. rsc.org | |

| Amination | Reaction Time/Temperature | Microwave irradiation (e.g., 30 min at 120°C). rsc.org |

| N-Alkylation | Reaction Time/Temperature | Microwave irradiation (e.g., 15 min at 80°C) often provides high selectivity and yield. researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 6 Phenyl N 2 Phenylethyl Pyridazin 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complete structural assignment of 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential. nih.gov

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridazine (B1198779) ring, the two phenyl rings, the ethyl linker, and the amine group.

Aromatic Protons (Ar-H): Protons on the two phenyl rings and the pyridazine ring would typically resonate in the downfield region, approximately between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns would depend on the electronic effects of the substituents and coupling between adjacent protons.

Ethyl Protons (-CH₂CH₂-): The two methylene (B1212753) groups of the phenylethyl moiety would appear as two distinct signals, likely triplets, in the upfield region. The -CH₂- group attached to the nitrogen would be expected around δ 3.6-3.8 ppm, while the -CH₂- group attached to the phenyl ring would be around δ 2.9-3.1 ppm.

Amine Proton (NH): The amine proton would likely appear as a broad singlet, and its chemical shift could vary significantly depending on the solvent, concentration, and temperature. It may also exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule.

Aromatic Carbons: The carbons of the pyridazine and phenyl rings would resonate in the δ 110-160 ppm range. Carbons attached to nitrogen (like C3 and C6 of the pyridazine ring) would be further downfield.

Aliphatic Carbons: The two methylene carbons of the ethyl linker would appear in the upfield region, typically between δ 35 and 50 ppm.

Predicted ¹H and ¹³C NMR Data

The following tables represent predicted chemical shifts based on known values for similar structural fragments.

Table 1: Predicted ¹H NMR Chemical Shifts Interactive Data Table

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅-) | 7.2 - 7.6 | Multiplet |

| Pyridazine-H | 7.0 - 8.2 | Doublet, Multiplet |

| -NH-CH₂- | 3.6 - 3.8 | Triplet |

| -CH₂-Ph | 2.9 - 3.1 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts Interactive Data Table

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridazine C=N | 155 - 165 |

| Aromatic C-H & C-C | 120 - 140 |

| -NH-C H₂- | 45 - 50 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a clear correlation between the two methylene groups of the ethyl linker, confirming the -CH₂CH₂- fragment. It would also reveal couplings between adjacent protons on the pyridazine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique allows for the unambiguous assignment of each carbon atom that bears protons by linking the data from the ¹H and ¹³C spectra.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₈H₁₈N₄), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data Interactive Data Table

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and relatively large molecules. It typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. mdpi.com

In tandem MS (MS/MS) experiments, the protonated molecular ion (m/z 291.16 for this compound) can be selected and fragmented. The fragmentation pattern provides structural information. For this compound, a characteristic fragmentation would be the cleavage of the C-C bond alpha to the phenyl group and beta to the amine nitrogen (a benzylic cleavage), which is common for phenylethylamines. researchgate.netlibretexts.org This would be expected to produce a stable tropylium (B1234903) ion or a related fragment.

Expected Key Fragmentation Pathways:

Benzylic Cleavage: Loss of the phenyl-pyridazine-amine portion to give a fragment at m/z 91 (C₇H₇⁺).

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the ethyl group could also occur.

Vibrational and Electronic Spectroscopy Applications

Vibrational Spectroscopy (FTIR/Raman) provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

N-H Stretch: A characteristic absorption band for the secondary amine would be expected in the range of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the pyridazine and phenyl rings would be found in the 1400-1600 cm⁻¹ region. researchgate.net

C-N Stretch: The amine C-N stretching vibration would be expected in the 1250-1350 cm⁻¹ range.

Electronic Spectroscopy (UV-Vis) provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The extended conjugation involving the phenyl and pyridazine rings would be expected to result in strong UV absorption. researchgate.net The spectrum would likely show multiple bands corresponding to π → π* transitions, with a maximum absorption wavelength (λₘₐₓ) in the 250-350 nm range.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The key functional groups include a secondary amine (N-H), aromatic rings (C-H and C=C), a pyridazine ring (C=N and C-N), and aliphatic chains (C-H).

The N-H stretching vibration of the secondary amine is anticipated to appear as a single, relatively weak to moderate band in the region of 3350-3310 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the phenylethyl group would appear just below this value. The C=C stretching vibrations of the phenyl and pyridazine rings would likely produce several sharp bands in the 1600-1450 cm⁻¹ region. The C=N stretching of the pyridazine ring is also expected in this region. The C-N stretching vibrations for both aromatic and aliphatic amines typically appear in the 1335-1020 cm⁻¹ range. orgchemboulder.com

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3330 | Medium | N-H Stretch | Secondary Amine |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Phenyl & Pyridazine) |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic (Phenyl & Pyridazine) |

| 1580-1500 | Medium-Strong | C=N Stretch | Pyridazine Ring |

| 1335-1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |

| 900-675 | Strong | C-H Bending (out-of-plane) | Aromatic Rings |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound, which include the phenyl and pyridazine rings, are expected to give rise to characteristic absorption bands. The conjugated system formed by these aromatic rings will likely result in π → π* transitions. These transitions typically occur in the 200-400 nm range. The presence of heteroatoms with lone pairs of electrons (nitrogen) may also allow for n → π* transitions, which are generally weaker and can sometimes be obscured by the more intense π → π* bands. The solvent used can influence the position and intensity of these absorption maxima.

Table 2: Hypothetical UV-Vis Spectroscopy Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Solvent |

| ~260 | High | π → π | Ethanol |

| ~320 | Moderate | π → π | Ethanol |

| ~350 | Low | n → π* | Hexane |

Chromatographic Separation and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC method would be suitable for assessing its purity. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the synthesized compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. Quantification can be achieved by creating a calibration curve from standards of known concentration.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Chiral Chromatography for Enantiomeric Separation

While this compound itself is not chiral, derivatives of pyridazinones have been successfully separated into their enantiomers using chiral chromatography. nih.gov If a chiral center were introduced into the molecule, for instance, on the ethyl linker, chiral chromatography would be the method of choice for separating the resulting enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly employed for this purpose. nih.gov

Table 4: Conceptual Chiral HPLC Method for a Chiral Derivative of this compound

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 20 °C |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this exact compound is not available, related pyridazine structures have been characterized, often crystallizing in monoclinic or orthorhombic systems. nih.govnih.gov Such an analysis would confirm the connectivity of the molecule and reveal its conformational preferences and packing in the crystal lattice.

Table 5: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~9.8 |

| c (Å) | ~15.2 |

| β (°) | ~105 |

| Volume (ų) | ~1500 |

| Z | 4 |

Biological Activities and Mechanistic Investigations of 6 Phenyl N 2 Phenylethyl Pyridazin 3 Amine Derivatives Excluding Clinical Human Trials

Target Identification and Validation in In Vitro/Ex Vivo Systems

The therapeutic potential of 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine derivatives is largely defined by their ability to interact with specific biological macromolecules. In vitro studies have been crucial in identifying and validating these targets, primarily focusing on enzyme inhibition and receptor modulation.

Derivatives of the pyridazine (B1198779) scaffold have demonstrated significant inhibitory activity against several classes of enzymes implicated in various disease pathologies.

JmjC Domain-Containing Histone Demethylase 6 (JMJD6): JMJD6 is an iron- and 2-oxoglutarate-dependent oxygenase that has been identified as a promising therapeutic target, particularly in oncology. A series of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives have been synthesized and evaluated as potential JMJD6 inhibitors. Among these, compound A29 was identified as a potent binder to JMJD6 with a dissociation constant (KD) of 0.75 ± 0.08 μM. Mechanistic studies showed that by inhibiting JMJD6, this compound could upregulate the mRNA and protein levels of the tumor suppressor p53 and its downstream targets, p21 and PUMA. mdpi.com

D-Amino Acid Oxidase (DAAO): DAAO is an enzyme that catabolizes D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO is a therapeutic strategy for enhancing NMDA receptor function. A series of 4-hydroxypyridazin-3(2H)-one derivatives were developed as novel DAAO inhibitors. nih.gov These compounds, structurally related to the 6-phenylpyridazin-3-amine (B84792) core, showed high potency. Specifically, 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one was identified as a promising lead from this class of inhibitors. nih.gov

α-Glucosidase: The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is an established approach for managing postprandial hyperglycemia. Several studies have reported that pyridazine-based derivatives are potent inhibitors of this enzyme. A series of pyridazine derivatives containing different thiobenzyl moieties were found to be more potent than the clinically used drug acarbose, with IC50 values ranging from 26.3 to 148.9 μM against rat intestinal α-glucosidase. researchgate.net Kinetic studies of the most active compounds revealed a competitive mode of inhibition. researchgate.net Another study on pyridazine-triazole hybrids also identified compounds with significant inhibitory activity against both yeast and rat α-glucosidase. researchgate.net

Protein Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine scaffold is a key feature in many kinase inhibitors. thieme-connect.com

PIM Kinases: A family of imidazo[1,2-b]pyridazines has been identified as specific and potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. The compound K00135 from this family was shown to impair the survival of leukemia cells and inhibit the phosphorylation of known PIM downstream targets like BAD and 4E-BP1. semanticscholar.org

Tyrosine Kinase 2 (Tyk2): Imidazo[1,2-b]pyridazine derivatives have also been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a member of the Janus kinase (JAK) family involved in inflammatory diseases. nih.gov

Glycogen Synthase Kinase 3 (GSK-3): N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines have been identified as potent and selective inhibitors of GSK-3, an enzyme implicated in type 2 diabetes.

| Compound Class | Target Enzyme | Key Compound Example | In Vitro Activity (IC50 / KD) | Reference |

|---|---|---|---|---|

| N-(1-(6-phenyl-pyridazin-3-yl)-piperidin-3-yl)-amine Derivatives | JMJD6 | A29 | KD = 0.75 ± 0.08 μM | mdpi.com |

| 4-Hydroxypyridazin-3(2H)-one Derivatives | D-Amino Acid Oxidase (DAAO) | 6-[2-(3,5-Difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one | High Potency | nih.gov |

| Pyridazine-Thiobenzyl Derivatives | α-Glucosidase (rat intestinal) | Compound 5m | IC50 = 56.0 μM (Ki) | researchgate.net |

| Imidazo[1,2-b]pyridazines | PIM Kinases | K00135 | Low Nanomolar Potency | semanticscholar.org |

The interaction of pyridazine derivatives with cell surface receptors, particularly G protein-coupled receptors (GPCRs), is another important area of investigation.

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are targets for treating pain and inflammation. A series of 3-amino-6-aryl-pyridazines have been identified as potent and selective CB2 receptor agonists. researchgate.net Structure-activity relationship (SAR) studies led to the identification of pyridazine analogue 35 , which demonstrated high potency and efficacy in preclinical models of inflammatory pain, with high selectivity over the CB1 receptor. researchgate.net

Other G-Protein-Coupled Receptors (GPCRs): A multitarget design approach has been used to develop tricyclic pyridazinone-based compounds that bind to multiple GPCRs. A library of these compounds was tested for binding affinity at serotoninergic 5-HT1A, adrenergic α1A, and dopaminergic D2 receptors. nih.gov This research aimed to discover compounds with a combined profile of GPCR antagonism and cholinesterase inhibition for potential use in neurodegenerative diseases. Several compounds showed significant affinity for these receptors, demonstrating the versatility of the pyridazine scaffold in targeting a range of GPCRs. nih.gov

| Compound Class | Target Receptor | Key Compound Example | Biological Effect | Reference |

|---|---|---|---|---|

| 3-Amino-6-aryl-pyridazines | Cannabinoid Receptor 2 (CB2) | Analogue 35 | Selective Agonist | researchgate.net |

| Tricyclic Pyridazinones | Serotonin 5-HT1A Receptor | Various library compounds | Antagonist Activity | nih.gov |

| Tricyclic Pyridazinones | Adrenergic α1A Receptor | Various library compounds | Binding Affinity | nih.gov |

| Tricyclic Pyridazinones | Dopamine D2 Receptor | Various library compounds | Binding Affinity | nih.gov |

Antimicrobial and Antifungal Efficacy Assessments (In Vitro)

Pyridazine derivatives have been widely investigated for their efficacy against a spectrum of pathogenic microorganisms, including bacteria and fungi.

Numerous studies have confirmed the in vitro antibacterial activity of 6-phenyl-pyridazine derivatives. A series of 6-phenyl-pyridazin-3-one derivatives were screened against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org Using the disc diffusion method, one derivative showed excellent activity against Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org Other derivatives displayed good activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). biomedpharmajournal.orgnih.gov Further studies on N3, N6-diphenylpyridazine-3,6-diamine derivatives also reported moderate to good antimicrobial activity, with compound AJ27 being identified as the most active. jpionline.org

| Compound Series | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Method | Reference |

|---|---|---|---|---|

| 6-Phenyl-pyridazin-3-one derivatives | S. pyogenes, S. aureus | E. coli, P. aeruginosa | Disc Diffusion | biomedpharmajournal.org |

| Pyrrolopyridazine derivatives | S. aureus, B. subtilis | P. aeruginosa | Diffusimetric Method | nih.gov |

| N3, N6-diphenylpyridazine-3,6-diamine derivatives | Various | Various | Serial Dilution | jpionline.org |

The antifungal properties of pyridazine analogs have also been well-documented. A study on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives demonstrated weak to good antifungal activities against several plant-pathogenic fungi at a concentration of 50 μg/mL. nih.govnih.gov The most significant inhibition was observed against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov Other research has shown that certain pyridazine derivatives possess activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. biomedpharmajournal.orgnih.gov For instance, one 6-phenyl-pyridazin-3-one derivative was found to have very good activity against C. albicans. biomedpharmajournal.org

| Compound Series | Fungal Strain(s) | Activity/Concentration | Reference |

|---|---|---|---|

| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Inhibition up to 47.8% at 50 μg/mL | nih.gov |

| 6-Phenyl-pyridazin-3-one derivatives | A. niger, C. albicans | Good to Very Good Activity | biomedpharmajournal.org |

| Saturated pyrrolopyridazines | C. albicans | Strong Activity | nih.gov |

| β-aroylpropionic acid and pyridazinone derivatives | F. solani, A. solani, F. semitectum | Significant Activity | researchgate.net |

Bacterial biofilms present a significant challenge due to their inherent resistance to conventional antibiotics. Research into anti-biofilm agents has included pyridazine derivatives. Ruthenium complexes incorporating a pyridazine-3-carboxylic acid ligand have demonstrated notable anti-biofilm activity against Pseudomonas aeruginosa PAO1. mdpi.com At a concentration of 0.5 mM, these complexes inhibited biofilm biomass by 66%, an effect comparable to the antibiotic ciprofloxacin. mdpi.com The study suggests that the pyridazine moiety plays a role in this activity. Other studies on heterocyclic compounds, including pyridinone-based molecules (structurally similar to pyridazinones), have also shown promise in inhibiting biofilm formation by interfering with bacterial communication systems like quorum sensing.

Anti-inflammatory and Neuroinflammatory Modulatory Effects (In Vitro/Ex Vivo)

Derivatives of this compound have demonstrated significant potential as modulators of inflammatory and neuroinflammatory processes. These compounds have been investigated for their ability to suppress key inflammatory mediators in cellular models.

Research has highlighted the capacity of 3-amino-6-phenyl-pyridazine derivatives to selectively inhibit the production of pro-inflammatory cytokines. In studies involving activated glial cells, a novel 3-amino-6-phenyl-pyridazine derivative was shown to effectively block the increased production of Interleukin-1 beta (IL-1β). nih.gov This inhibitory action is crucial as excessive cytokine production is a hallmark of detrimental neuroinflammatory conditions. The suppression of IL-1β suggests a targeted anti-inflammatory effect at the cellular level. nih.gov

The overactivation of glial cells, including microglia and astrocytes, contributes significantly to neurodegenerative disease pathology through the release of cytotoxic molecules like nitric oxide (NO). nih.gov A novel 3-amino-6-phenyl-pyridazine derivative has been identified as a selective inhibitor of glial activation. This compound effectively blocks the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) in activated glial cells. nih.gov Notably, this inhibition is selective and does not interfere with potentially beneficial glial functions, indicating a specific mechanism of action. nih.gov The suppression of both glial activation and subsequent nitric oxide production underscores the neuroprotective potential of these pyridazine derivatives. nih.gov

Anti-Proliferative Activity and Apoptosis Induction in Cancer Cell Lines (In Vitro/Ex Vivo)

Substituted 6-phenyl-pyridazin-3-amine derivatives have emerged as a promising class of compounds with significant anti-proliferative effects against various cancer cell lines. These compounds exert their anti-cancer activity through mechanisms that include halting the cell cycle and inducing programmed cell death.

Certain N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives have been shown to display potent anti-proliferative activities against breast cancer cells by inducing cell cycle arrest. nih.gov One particular compound, referred to as A29, demonstrated the ability to upregulate the mRNA and protein levels of p53 and its downstream effector p21. nih.gov The p21 protein is a well-known cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle, thereby preventing the proliferation of cancer cells.

| Compound | Cancer Cell Line | Mechanism of Cell Cycle Arrest | Reference |

| A29 | Breast Cancer Cells | Upregulation of p53 and p21 | nih.gov |

The induction of apoptosis is a key strategy in cancer therapy. Pyrazoline derivatives bearing a phenyl pyridazine core have been synthesized and shown to exhibit promising antiproliferative activities by inducing apoptosis. nih.gov For instance, compound 8k, a pyrazolylpyridazine derivative, demonstrated significant cytotoxic effects against HepG-2 (liver), MCF-7 (breast), and CaCo-2 (intestinal) cancer cell lines. nih.gov Further investigation revealed that its antiproliferative activity was primarily due to the induction of apoptosis rather than necrosis. nih.gov This was evidenced by a five-fold increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway. nih.gov Similarly, the N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivative A29 was also found to induce apoptosis in breast cancer cells, in part through the upregulation of PUMA, a pro-apoptotic protein. nih.gov

| Compound | Target Cancer Cell Lines | Apoptotic Pathway | Reference |

| 8k | HepG-2, MCF-7, CaCo-2 | Caspase-3 activation | nih.gov |

| A29 | Breast Cancer Cells | Upregulation of PUMA | nih.gov |

Elucidation of Mechanistic Pathways of Biological Action at the Cellular and Subcellular Level

The biological activities of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways. At the cellular and subcellular level, these compounds have been shown to modulate the activity of key enzymes and proteins involved in inflammation and cancer.

In the context of anti-neuroinflammatory effects, a 3-amino-6-phenyl-pyridazine derivative is believed to exert its function through the inhibition of protein kinases. nih.gov This inhibition is selective, targeting pathways that lead to the production of IL-1β and nitric oxide in activated glial cells without affecting their basal functions. nih.gov

For the anti-proliferative and pro-apoptotic activities observed in cancer cells, a significant mechanism involves the inhibition of Jumonji domain-containing 6 (JMJD6), a histone arginine demethylase. nih.gov The compound A29, a potent JMJD6 inhibitor, binds to this enzyme and subsequently upregulates the tumor suppressor protein p53 and its downstream targets, p21 and PUMA. nih.gov This leads to cell cycle arrest and apoptosis. The induction of apoptosis by other pyridazine derivatives, such as compound 8k, has been directly linked to the activation of the caspase cascade, specifically caspase-3. nih.gov

| Derivative Class | Biological Effect | Mechanistic Pathway | Key Molecular Targets | Reference |

| 3-amino-6-phenyl-pyridazine | Anti-neuroinflammatory | Protein kinase inhibition | Protein kinases involved in glial activation | nih.gov |

| N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine | Anti-proliferative, Apoptosis | JMJD6 inhibition, p53 pathway activation | JMJD6, p53, p21, PUMA | nih.gov |

| Pyrazolylpyridazine | Apoptosis | Caspase cascade activation | Caspase-3 | nih.gov |

Modulation of Cellular Signaling Pathways

Research into the derivatives of this compound has revealed their potent activity as modulators of the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a bioactive lysophospholipid that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, migration, and survival. nih.govnih.gov It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P1-5. nih.gov

Derivatives of this compound have been identified as potent and selective agonists for the S1P1 receptor subtype. clevelandclinic.org The S1P1 receptor is particularly important in the regulation of immune cell trafficking. mdpi.com The binding of an agonist to S1P1 on lymphocytes leads to the internalization and degradation of the receptor. nih.gov This functional antagonism prevents lymphocytes from exiting lymphoid tissues in response to the endogenous S1P gradient, thereby reducing the number of circulating lymphocytes. clevelandclinic.org This mechanism is a key therapeutic strategy in the management of autoimmune diseases. mdpi.com

The modulation of the S1P signaling pathway by these pyridazine derivatives represents a significant area of investigation for their potential therapeutic applications. The selectivity for the S1P1 receptor is a critical aspect of their design, as engagement with other S1P receptor subtypes, such as S1P3, has been associated with undesirable cardiovascular effects. nih.gov

Beyond S1P signaling, the broader class of pyridazinone derivatives, which are structurally related to the subject compounds, has been shown to influence other cellular signaling pathways. For instance, some pyridazin-3-one derivatives have been investigated for their vasorelaxant activity, which is theorized to involve the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells. nih.gov While this activity has not been directly attributed to this compound itself, it highlights the potential for the pyridazine scaffold to interact with various signaling cascades.

Structure Activity Relationship Sar Studies of the 6 Phenyl N 2 Phenylethyl Pyridazin 3 Amine Scaffold

Effects of Substitutions on the 6-Phenyl Group of the Pyridazine (B1198779) Ring

Similarly, there is a lack of available research detailing the effects of adding various substituents to the 6-phenyl group of the core scaffold. Medicinal chemistry campaigns usually investigate the impact of electron-donating and electron-withdrawing groups, as well as steric effects, on the potency and selectivity of a compound series. This information is not present in the public domain for 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine.

Influence of Pyridazine Ring Substituents on Potency and Selectivity

The core structure specified is the this compound. While research on other pyridazine derivatives exists, there is no specific information on how adding further substituents to the pyridazine ring of this particular compound would influence its biological properties.

Bioisosteric Replacements within the this compound Core Structure

Bioisosteric replacement is a common strategy in drug design to improve a compound's properties. However, the application of this strategy to the this compound core has not been described in the accessible literature. Therefore, no data is available on the outcomes of replacing key functional groups with their bioisosteres.

Development of Pharmacophore Models for Rational Design of Analogs

Pharmacophore modeling is a computational method used to define the essential structural features required for a molecule's biological activity. The development of such a model is contingent on having a set of active and inactive compounds with known biological data. Due to the absence of such data for the this compound series, no pharmacophore models have been published.

Correlation of Physicochemical Properties with Biological Response Profiles

Studies that correlate physicochemical properties (such as lipophilicity, solubility, and pKa) with the biological responses of a series of compounds are fundamental to understanding their drug-like properties. For the this compound scaffold, this information is not available, precluding any analysis in this area.

Potential Research Applications and Future Directions for 6 Phenyl N 2 Phenylethyl Pyridazin 3 Amine Research

Development as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to interact with a specific protein or pathway in a selective manner, allowing researchers to study its biological function. The pyridazine (B1198779) scaffold has been successfully used to develop such tools. For instance, novel 3,6-disubstituted pyridazine derivatives have been designed as inhibitors of the c-Jun N-terminal kinase 1 (JNK1) pathway, a critical signaling cascade involved in cancer and inflammation. nih.govacs.org These compounds serve as valuable probes to investigate the downstream effects of JNK1 inhibition.

Given this precedent, 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine could serve as a foundational structure for developing novel chemical probes. By systematically modifying the phenyl and phenylethyl moieties, it would be possible to tune the molecule's selectivity and potency for a specific biological target. Such probes could be instrumental in elucidating the roles of various kinases, receptors, or enzymes in disease processes, thereby validating them as potential therapeutic targets.

Lead Compound Identification and Optimization in Pre-clinical Drug Discovery (Non-Clinical)

A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. The pyridazine nucleus is a frequent core in medicinal chemistry programs due to its favorable physicochemical properties and synthetic accessibility. researchgate.netnih.gov

The structure of this compound contains key features—a heterocyclic core, an aryl group, and a flexible side chain—that are common in many active pharmaceutical ingredients. This makes it an attractive candidate for lead compound identification through high-throughput screening against various disease targets.

Once identified as a hit, the scaffold allows for extensive structure-activity relationship (SAR) studies. As demonstrated in various pyridazine series, modifications at different positions can profoundly impact biological activity. nih.govnih.gov For example, optimization of 6-phenyl-pyridazinone derivatives revealed that substituents on the phenyl ring were critical for anti-inflammatory and anticancer activities. nih.gov A similar optimization strategy could be applied to this compound to enhance its potency, selectivity, and pharmacokinetic profile.

Table 1: Examples of Pharmacological Activity Modulation by Substitution on the Pyridazine Scaffold

| Base Scaffold | Position of Substitution | Type of Substituent | Resulting Biological Activity |

| 6-Aryl-dihydropyridazin-3(2H)-one | Aryl group at C6 | 4-Fluorophenyl | Potent antiproliferative activity against human tumor cell lines. nih.gov |

| 6-Aryl-dihydropyridazin-3(2H)-one | Aryl group at C6 | 4-Nitrophenyl | Significant anti-inflammatory activity. nih.gov |

| 3-Aminopyridazine (B1208633) | C6 | para-Hydroxylated aryl ring | Associated with dopaminergic activity. nih.gov |

| 3-Aminopyridazine | C4 | Various substituents | Correlated with serotonergic activity. nih.gov |

Exploration of Novel Pharmacological Modalities Beyond Current Findings

The pyridazine and pyridazinone nuclei are associated with an exceptionally broad range of pharmacological activities. nih.govsarpublication.com This versatility suggests that a systematic investigation of this compound could uncover novel therapeutic applications. The structure shares features with minaprine, a 3-aminopyridazine derivative formerly used as an atypical antidepressant, hinting at potential central nervous system activity. nih.govnih.gov

Given the diverse bioactivities reported for related compounds, this compound warrants comprehensive screening to explore its potential in various therapeutic areas.

Table 2: Documented Pharmacological Activities of Pyridazine Derivatives

| Pharmacological Activity | Description |

| Anticancer | Derivatives have shown potent antiproliferative effects against numerous human cancer cell lines, sometimes by inhibiting specific pathways like JNK1. nih.govnih.gov |

| Anti-inflammatory | Many pyridazinone compounds exhibit significant anti-inflammatory properties, with some acting as selective COX-2 inhibitors. nih.govnih.govrsc.org |

| Antimicrobial | The pyridazine scaffold has been incorporated into molecules with activity against various bacterial and fungal strains. rjptonline.orgjpionline.orgmdpi.com |

| Antihypertensive | Certain pyridazine derivatives have been investigated for their cardiovascular effects, including vasorelaxant and antihypertensive properties. nih.gov |

| Antidepressant | The 3-aminopyridazine core is present in compounds like minaprine, which exhibit serotonergic and dopaminergic activities. nih.govacs.org |

| Antiviral | Some fused pyridazine systems have been evaluated for antiviral activity, for instance, against Hepatitis A virus. nih.gov |

| Anticonvulsant | Several pyridazinone derivatives have demonstrated anticonvulsant effects in preclinical models. rjptonline.orgsarpublication.com |

| Analgesic | The pyridazine nucleus is found in compounds with pain-relieving properties. nih.govsarpublication.com |

Advanced Synthetic Strategies for Complex this compound Analogs

The synthesis of the pyridazine core is well-established, often involving the condensation of a 1,4-dicarbonyl compound with hydrazine. acs.orgnih.gov For this compound, a plausible route involves the initial synthesis of a 3-chloro-6-phenylpyridazine (B182944) intermediate, followed by nucleophilic substitution with 2-phenylethanamine.

Modern synthetic methodologies offer powerful tools to create complex analogs for biological testing.

Diversity-Oriented Synthesis: By starting with a variety of substituted benzoylpropanoic acids and substituted phenylethylamines, a large library of analogs can be rapidly generated to explore the chemical space around the parent molecule.

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki or Buchwald-Hartwig coupling on a halogenated pyridazine precursor would allow for the introduction of a wide array of aryl, heteroaryl, and amino groups at various positions.

[4+2] Cycloaddition Reactions: Diels-Alder type reactions provide an efficient way to construct the core pyridazine ring with specific substituents.

Flow Chemistry: Continuous flow reactors can be used to safely and efficiently scale up the synthesis of key intermediates, such as those involving hydrazines.

These advanced strategies would enable the systematic development of next-generation analogs with improved properties.

Integration of Artificial Intelligence and Machine Learning in Pyridazine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical models. nih.govpython-bloggers.com These computational tools can be powerfully applied to research on the this compound scaffold.

Predictive Modeling: ML algorithms, such as random forest or deep neural networks, can be trained on existing data from other pyridazine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models could predict the biological activities, toxicity, and pharmacokinetic properties of novel virtual analogs of this compound, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new pyridazine-based molecules optimized for specific properties, such as high binding affinity for a target protein and good drug-likeness. mdpi.com

Retrosynthesis Prediction: AI tools can analyze complex molecular structures and propose efficient synthetic pathways, which would be invaluable for planning the synthesis of novel, intricate analogs. atomwise.com

High-Throughput Virtual Screening: ML-based scoring functions can enhance the speed and accuracy of docking simulations, allowing for the rapid screening of vast virtual libraries of pyridazine compounds against a target of interest. nih.gov

Multi-Targeting Approaches with the this compound Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target drugs, which are designed to modulate several targets simultaneously, can offer improved efficacy and a lower propensity for drug resistance. The modular nature of the this compound scaffold makes it an excellent candidate for this approach. acs.org

The design strategy could involve creating hybrid molecules where different substructures of the compound are optimized to interact with different targets. For example, the 6-phenyl group could be modified to bind to a kinase active site, while the N-phenylethyl tail could be functionalized to interact with a separate allosteric site or a different protein altogether. This concept has been successfully applied by creating pyrazole-pyridazine hybrids that show potent anti-inflammatory effects by targeting multiple inflammatory mediators. rsc.org Such a strategy could lead to the development of novel therapeutics with unique mechanisms of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-phenyl-N-(2-phenylethyl)pyridazin-3-amine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For pyridazin-3-amine derivatives, a common approach includes:

Halogenation at the 3-position of pyridazine.

Buchwald-Hartwig amination to introduce the N-(2-phenylethyl) group.

Suzuki-Miyaura cross-coupling for aryl group (e.g., phenyl) introduction at the 6-position.

Key intermediates include 6-chloropyridazin-3-amine and 6-phenylpyridazin-3-amine derivatives, as seen in analogous compounds . Optimization of reaction conditions (e.g., catalysts, solvents) is critical for yield improvement.

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures).

Data collection : Using Mo/Kα radiation (λ = 0.71073 Å).

Refinement : Software like SHELXL for bond-length, angle, and torsion analysis.

For example, related pyridazin-3-amine derivatives show planar pyridazine rings with dihedral angles <10° between substituents, critical for assessing steric effects .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer : Start with in vitro screens:

- Enzyme inhibition assays (e.g., phosphodiesterase, kinase targets) using fluorescence-based kits.

- Receptor binding studies (e.g., GPCRs) via radioligand displacement.

- Cytotoxicity profiling (MTT assay) in HEK-293 or HepG2 cell lines.

Pyridazinone analogs have shown antiplatelet and cardioactive effects, suggesting prioritized testing in cardiovascular models .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield and purity of this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to screen variables:

- Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).

- Response variables : Yield (HPLC), purity (NMR).

Statistical tools like ANOVA identify significant factors. For example, higher catalyst loading may reduce reaction time but increase impurities, requiring trade-off analysis .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from independent studies to identify outliers.

- Standardization : Use common assay protocols (e.g., fixed ATP concentrations in kinase assays).

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show variability.

For pyridazinones, inconsistent antiplatelet effects may arise from differences in platelet-rich plasma preparation .

Q. How do computational models predict interactions between this compound and biological targets?

- Methodological Answer :

Docking simulations : Use AutoDock Vina to model binding to PDE3A (PDB: 1SO2).

MD simulations : GROMACS for 100-ns trajectories to assess binding stability.

QSAR : Correlate substituent electronic properties (Hammett σ values) with IC50.

Computational studies on analogs suggest the phenyl group enhances π-π stacking with hydrophobic pockets, while the phenylethyl sidechain modulates selectivity .

Data Contradiction Analysis Framework

| Issue | Possible Causes | Resolution Strategies |

|---|---|---|

| Variability in IC50 values | Differences in assay buffer pH or ionic strength | Standardize buffer conditions across labs |

| Conflicting cytotoxicity results | Cell line-specific metabolic activity | Use isogenic cell panels (e.g., NCI-60) |

| Discrepant crystallographic data | Polymorphism during crystallization | Test multiple solvent systems for crystals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.